molecular formula C15H13NO6 B3038418 Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate CAS No. 861210-50-6

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate

Cat. No.: B3038418
CAS No.: 861210-50-6
M. Wt: 303.27 g/mol
InChI Key: SEPOIZPFDPBGHN-UHFFFAOYSA-N
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Description

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate is a complex organic compound with the molecular formula C15H13NO6 It is characterized by its unique structure, which includes a quinoline core fused with a dioxolo ring and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the quinoline core, followed by the introduction of the dioxolo ring and ester groups. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of suitable solvents, temperature control, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions can modify the ester groups or the quinoline core, leading to different structural analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline or dioxolo rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism by which Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to various therapeutic or toxicological outcomes. Detailed studies on its binding affinity, specificity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 6,7-dimethoxyquinoline-3,4-dicarboxylate
  • Dimethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate
  • Dimethyl 8-methoxy[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate

Uniqueness

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 8-methyl-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-7-8-4-10-11(22-6-21-10)5-9(8)16-13(15(18)20-3)12(7)14(17)19-2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPOIZPFDPBGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC3=C(C=C12)OCO3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161556
Record name 6,7-Dimethyl 8-methyl-1,3-dioxolo[4,5-g]quinoline-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861210-50-6
Record name 6,7-Dimethyl 8-methyl-1,3-dioxolo[4,5-g]quinoline-6,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861210-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl 8-methyl-1,3-dioxolo[4,5-g]quinoline-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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